molecular formula C12H10N2O2 B3302568 2-([2,2'-Bipyridin]-5-yl)acetic acid CAS No. 917874-25-0

2-([2,2'-Bipyridin]-5-yl)acetic acid

Cat. No. B3302568
CAS RN: 917874-25-0
M. Wt: 214.22 g/mol
InChI Key: CGZHSQACIUIYHD-UHFFFAOYSA-N
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Description

“2-([2,2’-Bipyridin]-5-yl)acetic acid” is a compound that contains a bipyridine moiety attached to an acetic acid moiety. Bipyridine is a type of heterocyclic compound that consists of two pyridine rings connected by a single bond . Acetic acid is a simple carboxylic acid that is the main component of vinegar .


Molecular Structure Analysis

The molecular structure of “2-([2,2’-Bipyridin]-5-yl)acetic acid” would likely feature the aromatic bipyridine system connected to a carboxylic acid group .


Chemical Reactions Analysis

Again, while specific reactions involving “2-([2,2’-Bipyridin]-5-yl)acetic acid” are not available, acetic acid is known to participate in a variety of reactions, including acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-([2,2’-Bipyridin]-5-yl)acetic acid” would be influenced by both the bipyridine and acetic acid components. For instance, acetic acid is a colorless liquid with a pungent smell .

Scientific Research Applications

Luminescence Properties in Chelates

The luminescence properties of europium(III) and terbium(III) chelates with 2,2'-bipyridine derivatives, including compounds like 2-([2,2'-Bipyridin]-5-yl)acetic acid, have been studied. These compounds are promising for developing luminescent markers in bioaffinity assays based on time-resolved luminescence measurement (Mukkala, Kwiatkowski, Kankare, & Takalo, 1993).

Complexes with Herbicides

Copper complexes with various auxin herbicides, including 2,2'-bipyridine, have been prepared and characterized. The study highlights the impact of bipyridine on the structure and bioactivity of these complexes, suggesting potential applications in herbicide formulation and antimicrobial activity (Psomas, Dendrinou-Samara, Philippakopoulos, Tangoulis, Raptopoulou, Samaras, & Kessissoglou, 1998).

Coordination Chemistry

Research on 6-phenyl-2,2′-bipyridine and its interactions with ruthenium(II) in various solvents, including acetic acid, provides insight into the coordination chemistry of 2,2'-bipyridine derivatives. This has implications for the development of new metal complexes and ligands in the field of inorganic chemistry (Constable & Hannon, 1993).

Fluorescent Derivatives for Metal Ion Detection

A fluorescent bipyridine derivative, BPYTA, was synthesized and characterized for its potential application in detecting trace Zn2+ ions in water. This research underscores the utility of 2,2'-bipyridine derivatives in environmental monitoring and analytical chemistry (Kong, Chen, Ye, Zhao, Song, Yang, Tian, & Tao, 2013).

Solid Form Landscape in Coordination Chemistry

Expanding the solid form landscape of bipyridines, including 2,2'-bipyridine, has implications for their use as coformers and ligands in coordinationchemistry. The study provides comprehensive information on different solid-state forms, which is crucial for their application in crystal engineering and pharmaceutical formulation (Braun, Hald, Kahlenberg, & Griesser, 2021).

Synthesis and Structural Studies

The synthesis and structural studies of various acetic acid derivatives, including those related to 2,2'-bipyridine, have been explored. This research is significant for understanding the molecular conformations and potential applications in medicinal chemistry and drug design (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).

Magnetic Relaxation and Photofluorescent Emission in Lanthanide Complexes

Studies on lanthanide complexes based on tetrazole-1-acetic acid ligand and 2,2'-bipyridine coligand reveal interesting magnetic relaxation and photofluorescent emission properties. This highlights the potential application of these complexes in magnetic and optical devices (Lu, Jiang, Zhu, Du, Liu, Xie, & Liu, 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-([2,2’-Bipyridin]-5-yl)acetic acid”. For example, if it were to act as a ligand in a metal complex, the bipyridine moiety could coordinate to the metal center .

Safety and Hazards

While specific safety data for “2-([2,2’-Bipyridin]-5-yl)acetic acid” is not available, it’s important to note that both bipyridine and acetic acid can pose hazards. Acetic acid, for example, is corrosive and can cause burns .

Future Directions

The future directions for research on “2-([2,2’-Bipyridin]-5-yl)acetic acid” would likely depend on its potential applications. For instance, if it were to be used as a ligand in metal complexes, research might focus on synthesizing and characterizing these complexes .

properties

IUPAC Name

2-(6-pyridin-2-ylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZHSQACIUIYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716771
Record name ([2,2'-Bipyridin]-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([2,2'-Bipyridin]-5-yl)acetic acid

CAS RN

917874-25-0
Record name ([2,2'-Bipyridin]-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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